Ethyl 2-(methylsulfanyl)-4-(phenylsulfanyl)-5-pyrimidinecarboxylate
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Overview
Description
This compound is a pyrimidine derivative, which is a type of organic compound that is often found in many important biological molecules, such as DNA, RNA, and many pharmaceuticals. The presence of sulfanyl groups (-SH) and a carboxylate ester group (-COO-) suggest that it might have interesting chemical properties .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. The sulfanyl groups and the ester group would be attached to this ring .Chemical Reactions Analysis
As an organic compound, this molecule would be expected to undergo various types of chemical reactions characteristic of its functional groups. For example, the sulfanyl groups might be oxidized, and the ester group could undergo hydrolysis .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the sulfanyl groups might make it more polar, and the ester group could potentially make it more reactive .Scientific Research Applications
Synthesis and Crystal Structure
Research on derivatives related to Ethyl 2-(methylsulfanyl)-4-(phenylsulfanyl)-5-pyrimidinecarboxylate primarily focuses on their synthesis, crystal structure, and potential biological activities. For instance, Stolarczyk et al. (2018) synthesized novel 5-methyl-4-thiopyrimidine derivatives starting from ethyl 4-methyl-2-phenyl-6-sulfanylpyrimidine-5-carboxylate. These compounds exhibited varying cytotoxic activities against cancer cell lines, suggesting a structural basis for biological activity modulation (Stolarczyk et al., 2018).
Biological Activities
The derivatives have been explored for their biological activities, including cytotoxic effects against cancer cells and potential as antimicrobial agents. The modification of the pyrimidine ring, such as in the case of ethyl 4-hydroxy-2,6-diphenyl-5-(phenylsulfanyl)pyridine-3-carboxylate, affects their supramolecular aggregation and could influence their biological activities through interactions with biological molecules (Suresh et al., 2007).
Antimycobacterial Potential
Notably, some derivatives have shown promising antimycobacterial activity. Raju et al. (2010) discovered that certain tetrahydro-pyridine and pyridine derivatives exhibit significant inhibition against Mycobacterium tuberculosis, highlighting the therapeutic potential of these compounds in treating tuberculosis (Raju et al., 2010).
Antioxidant and Radioprotective Activities
Additionally, the compounds have been investigated for their antioxidant and radioprotective properties, suggesting their potential in mitigating oxidative stress and protecting against radiation-induced damage. For example, Mohan et al. (2014) synthesized a novel pyrimidine derivative exhibiting in vitro antioxidant activity and in vivo radioprotection in Drosophila melanogaster, indicating its potential application in radiation therapy (Mohan et al., 2014).
Chemical Kinetics and Mechanistic Studies
Research has also delved into the kinetics and mechanism of reactions involving these compounds, such as the study by Padmini et al. (2016), which examined the oxidation kinetics of Ethyl-2-(methylthio) pyrimidine 5-carboxylate. Such studies contribute to a deeper understanding of the chemical behavior and potential applications of these compounds in various fields, including pharmaceuticals and synthetic chemistry (Padmini et al., 2016).
Safety And Hazards
Future Directions
properties
IUPAC Name |
ethyl 2-methylsulfanyl-4-phenylsulfanylpyrimidine-5-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2S2/c1-3-18-13(17)11-9-15-14(19-2)16-12(11)20-10-7-5-4-6-8-10/h4-9H,3H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEBXWBXFUJLMHT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(N=C1SC2=CC=CC=C2)SC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70304289 |
Source
|
Record name | 7N-516S | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70304289 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(methylsulfanyl)-4-(phenylsulfanyl)-5-pyrimidinecarboxylate | |
CAS RN |
15400-47-2 |
Source
|
Record name | NSC165306 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165306 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 7N-516S | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70304289 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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